H-Ala-His-Lys-OH
Overview
Description
H-Ala-His-Lys-OH, also known as (2S)-6-amino-2-[(2S)-2-[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid, is a tripeptide composed of alanine, histidine, and lysine. This compound is recognized for its role in peptide synthesis and as a building block for peptide-based drugs. It is characterized by its alanine (Ala), histidine (His), lysine (Lys), and hydroxyl (OH) functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-His-Lys-OH typically involves the use of mixed anhydrides and activated esters to obtain the tripeptide at high yield. The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity. Additionally, the BOC (tert-butoxycarbonyl) group for protection can be replaced with a carbobenzoxy group, which allows for a one-step removal of the protection of both amino groups under mild conditions .
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS), which is a widely used method for the synthesis of peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain, anchored to a solid support. The use of automated peptide synthesizers and high-throughput techniques has made SPPS a preferred method for large-scale production of peptides .
Chemical Reactions Analysis
Types of Reactions
H-Ala-His-Lys-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: The peptide can be reduced to modify its functional groups.
Substitution: Amino groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various alkylating agents and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction can yield modified peptides with altered functional groups .
Scientific Research Applications
H-Ala-His-Lys-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including cancer treatment, antimicrobial activity, and hormone regulation.
Industry: Utilized in the development of peptide-based drugs and cosmetics
Mechanism of Action
The mechanism of action of H-Ala-His-Lys-OH involves its interaction with specific molecular targets and pathways. For example, the compound can form complexes with metal ions such as copper (Cu(II)), which can promote the growth of human hair follicles in vitro. The peptide’s ability to enhance the stability and bioavailability of peptides makes it a valuable tool in therapeutic applications .
Comparison with Similar Compounds
H-Ala-His-Lys-OH can be compared with other similar compounds, such as:
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunoactive properties.
H-Gly-His-Lys-OH: A tripeptide known for its role in collagen and elastin biogenesis.
H-Ala-Phe-Lys-OH: A tripeptide with plasmin inhibitory activity
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O4/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16/h7-9,11-12H,2-6,16-17H2,1H3,(H,18,19)(H,20,23)(H,21,22)(H,24,25)/t9-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKGHIFSEAGTNL-DLOVCJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428622 | |
Record name | H-Ala-His-Lys-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126828-32-8 | |
Record name | L-Alanyl-L-histidyl-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126828-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylhistidyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126828328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H-Ala-His-Lys-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALANYLHISTIDYLLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVY5QO8WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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